![molecular formula C15H10N2O4S B12922522 [(3-Nitroacridin-9-yl)sulfanyl]acetic acid CAS No. 124330-40-1](/img/structure/B12922522.png)
[(3-Nitroacridin-9-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Nitroacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₀N₂O₄S. It is known for its unique structure, which includes a nitro group attached to an acridine moiety, linked via a thioether bond to an acetic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroacridin-9-yl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of 3-nitroacridine with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) to facilitate the formation of the thioether bond .
Industrial Production Methods
While specific industrial production methods for 2-((3-Nitroacridin-9-yl)thio)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Nitroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-aminoacridin-9-yl)thio)acetic acid, while substitution reactions can produce a variety of thioether derivatives .
Wissenschaftliche Forschungsanwendungen
2-((3-Nitroacridin-9-yl)thio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-((3-Nitroacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acridine moiety can intercalate into DNA, disrupting its function and leading to potential cytotoxic effects. The thioether linkage provides stability and facilitates the compound’s interaction with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3-Aminoacridin-9-yl)thio)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-((3-Nitroacridin-9-yl)thio)propionic acid: A similar compound with a propionic acid group instead of an acetic acid group.
Uniqueness
2-((3-Nitroacridin-9-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, acridine moiety, and thioether linkage makes it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
124330-40-1 |
|---|---|
Molekularformel |
C15H10N2O4S |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-(3-nitroacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H10N2O4S/c18-14(19)8-22-15-10-3-1-2-4-12(10)16-13-7-9(17(20)21)5-6-11(13)15/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
BCUFDJMHXJYIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


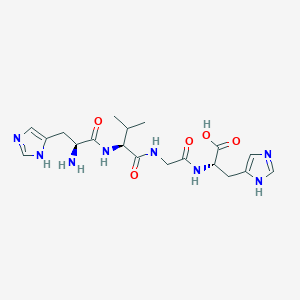
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
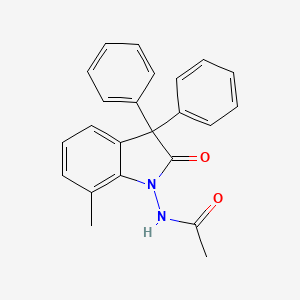

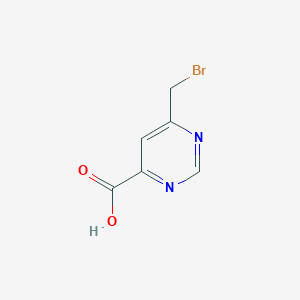
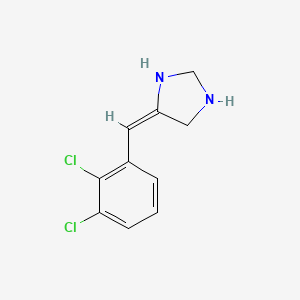
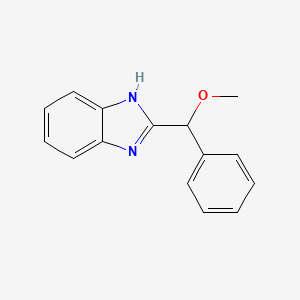
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
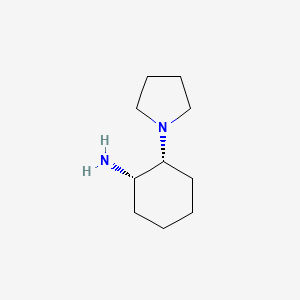
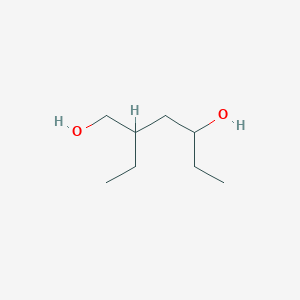
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)

![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
